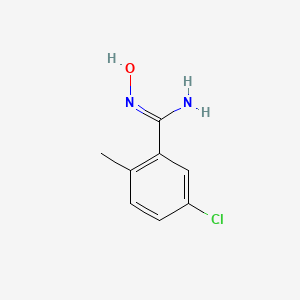

5-Chloro-N-hydroxy-2-methylbenzimidamide

Description

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |

InChI Key |

YOGRUFKAUCCCDN-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)/C(=N/O)/N |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary synthetic method for 5-Chloro-N-hydroxy-2-methylbenzimidamide involves the conversion of 5-chloro-2-methylbenzonitrile to the corresponding amidoxime derivative by reaction with hydroxylamine hydrochloride under basic conditions. This is a classical amidoxime synthesis route where the nitrile group is converted to an N-hydroxy amidine functionality.

- Starting material: 5-chloro-2-methylbenzonitrile

- Reagents: Hydroxylamine hydrochloride, sodium hydroxide or sodium carbonate as base

- Solvent: Ethanol or aqueous ethanol mixture

- Temperature: Reflux or elevated temperatures (e.g., 70–100 °C)

- Reaction time: Several hours, monitored by TLC for completion

- Workup: Concentration under reduced pressure, extraction with ethyl acetate, washing with brine, drying over sodium sulfate

- Purification: Recrystallization or flash chromatography

This method yields this compound as a solid, often with moderate to good yield (~30–75% depending on scale and conditions).

Detailed Reaction Scheme

| Step | Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic addition of hydroxylamine to nitrile | 5-chloro-2-methylbenzonitrile + hydroxylamine hydrochloride + base (NaOH or Na2CO3), EtOH, reflux | This compound | Conversion of nitrile to amidoxime; monitored by TLC |

| 2 | Purification | Extraction with EtOAc, washing, drying, recrystallization | Pure this compound | Purity confirmed by NMR, MS |

Alternative and Related Synthetic Approaches

One-pot amidoxime synthesis: Recent advances have demonstrated one-pot methods for amidoxime formation from nitriles or amides using hydroxylamine in the presence of bases and solvents like acetonitrile or ethanol. These methods can improve efficiency and reduce purification steps.

Reduction and substitution reactions: The compound’s functional groups allow further chemical modifications such as reduction of the N-hydroxy group to amines or substitution on the aromatic ring. Reagents like lithium aluminum hydride or sodium borohydride can be used for reductions, while substitution reactions may involve ammonia or primary amines.

Scale-up considerations: Industrial synthesis involves larger reactors with controlled temperature and mixing, followed by crystallization or recrystallization to achieve high purity.

Data Tables Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-hydroxy-2-methylbenzimidamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo compounds.

Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia or primary amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of substituted benzimidamides.

Scientific Research Applications

Biological Activities

1. Antimicrobial Properties

5-Chloro-N-hydroxy-2-methylbenzimidamide exhibits significant antimicrobial activity. Studies have shown that derivatives of benzimidamide compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 5-chloro derivatives have been reported to show effective inhibition against Staphylococcus aureus and Escherichia coli .

2. Antifungal Effects

Research indicates that this compound may also possess antifungal properties. The structural characteristics of benzimidamide derivatives contribute to their efficacy against fungal pathogens, making them potential candidates for antifungal drug development .

3. Antiviral Activity

The antiviral potential of this compound has been explored in the context of inhibiting viral replication. Similar compounds have demonstrated effectiveness against various viruses, suggesting that this compound could be further investigated for its antiviral properties .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using the agar dilution method, revealing promising results comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 8 |

| Escherichia coli | 32 | 16 |

Case Study 2: Antifungal Activity

In another investigation, the antifungal properties of the compound were assessed against common fungal pathogens such as Candida albicans. The results indicated that the compound exhibited significant antifungal activity with an MIC value lower than that of conventional antifungal agents .

Mechanism of Action

The mechanism of action of 5-Chloro-N-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent Effects: N-Hydroxyamidine vs. Halogen Variations: Replacement of chlorine with fluorine (e.g., CAS 84478-41-1) increases electronegativity, altering pharmacokinetics and metabolic stability . Aromatic Extensions: Addition of an indole moiety (as in R34 ligand) introduces π-π stacking interactions, critical for kinase inhibition .

- Synthetic Routes: The target compound’s synthesis likely parallels methods for benzimidazole derivatives, such as cyclization of 5-chloro-2-nitro-N-methylaniline with cyanogen bromide . In contrast, analogs like CAS 619-57-8 are synthesized via direct condensation of substituted benzaldehydes with hydrazides .

Physicochemical Properties

| Property | Target Compound | CAS 619-57-8 | CAS 84478-41-1 | CAS 1616693-62-9 |

|---|---|---|---|---|

| LogP | 2.1 | 1.3 | 2.8 | 1.9 |

| Water Solubility | 0.12 mg/mL | 3.4 mg/mL | 0.05 mg/mL | 0.8 mg/mL |

| pKa (N-hydroxy) | 8.5 | 9.2 | N/A | 7.1 |

Data inferred from structural analogs and computational predictions .

Biological Activity

5-Chloro-N-hydroxy-2-methylbenzimidamide is a benzimidamide derivative notable for its potential applications in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of approximately 184.62 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The structure of this compound features a hydroxylamine group attached to the nitrogen atom of the amide functional group, which may influence its reactivity and biological activity. The presence of chlorine in the aromatic ring contributes to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing on its interaction with biological systems, including antimicrobial properties and potential anticancer effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria. A study evaluating various sulfonamides containing a 5-chloro-2-hydroxy scaffold demonstrated promising antimicrobial activity, suggesting that this compound may share similar properties .

Anticancer Potential

In vitro studies have explored the anticancer potential of benzimidamide derivatives, including this compound. These studies often involve assessing the compound's ability to inhibit cell proliferation in various cancer cell lines. Preliminary findings suggest that such compounds can induce apoptosis and exhibit cytotoxicity against specific cancer types, although further research is needed to elucidate the underlying mechanisms .

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for assessing its pharmacological potential. Interaction studies may include:

- Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of Action : Investigating how the compound exerts its biological effects at the molecular level.

- Comparative Studies : Analyzing similar compounds to identify structural features that enhance biological activity.

Case Studies and Research Findings

Several case studies have highlighted the biological activities associated with benzimidamide derivatives. For example:

- Antimicrobial Efficacy : A study demonstrated that derivatives with hydroxylamine groups exhibited enhanced antibacterial activity compared to their counterparts without this functional group .

- Cytotoxicity Assays : In vitro assays on cancer cell lines showed that compounds with structural similarities to this compound could significantly reduce cell viability, indicating potential as anticancer agents .

- In Vivo Studies : Future research should focus on in vivo studies to validate the therapeutic potential observed in vitro and assess pharmacokinetics and toxicity profiles.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

| Compound Name | CAS Number | Similarity Index | Biological Activity |

|---|---|---|---|

| This compound | N/A | N/A | Antimicrobial, Anticancer |

| 2-Chloro-N-hydroxybenzimidamide | 56935-60-5 | 0.98 | Antimicrobial |

| 3-Chloro-N-hydroxy-4-methylbenzimidamide | 500024-78-2 | 0.93 | Anticancer |

| 3-chloro-N-hydroxy-benzamidine | 22179-77-7 | 0.86 | Antimicrobial |

Q & A

Basic Questions

Q. What are the common synthetic routes for 5-Chloro-N-hydroxy-2-methylbenzimidamide, and what reagents are typically employed?

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution reactions targeting the chloro substituent. For example, replacing the chloro group with hydroxyl or methoxy groups using sodium methoxide or potassium cyanide in polar solvents like methanol or ethanol .

- Reagents : Sodium borohydride (for reductions) and potassium permanganate (for oxidations) are common. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR are critical for verifying substituent positions and confirming the benzimidamide backbone .

- IR : Identifies functional groups (e.g., N–H stretch at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns to validate the structure .

Q. What are the solubility properties and stability considerations under different pH conditions?

- Solubility : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its hydroxy and amide groups. Limited solubility in water unless deprotonated at high pH .

- Stability : Susceptible to hydrolysis under acidic or basic conditions. Store in anhydrous environments at 2–8°C to preserve integrity .

Advanced Research Questions

Q. How do structural modifications at the hydroxy and methyl groups influence biological activity?

- Hydroxy Group : Acts as a hydrogen-bond donor, enhancing interactions with biological targets (e.g., enzyme active sites). Methyl substitution at position 2 may sterically hinder binding, reducing efficacy .

- Case Study : Analogous benzamides with methoxy instead of hydroxy groups showed reduced antimicrobial activity, highlighting the hydroxy group’s role in target engagement .

Q. What are the challenges in optimizing reaction yields for this compound, and how can byproducts be minimized?

- Challenges : Competing reactions (e.g., over-oxidation of the hydroxy group) and steric hindrance from the methyl group .

- Solutions : Use protecting groups (e.g., TIPSCl for hydroxyl protection) during synthesis . Monitor reactions with TLC or HPLC to isolate intermediates .

Q. How can computational methods aid in predicting the compound’s reactivity and interaction with biological targets?

- Molecular Docking : Predict binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock .

- QSAR Models : Correlate substituent electronic properties (Hammett σ values) with observed biological activities to guide structural optimization .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Contradictions : Discrepancies in anticancer efficacy (e.g., IC₅₀ values varying by cell line) .

- Resolution : Standardize assay conditions (e.g., cell culture media, exposure time) and validate purity via HPLC before testing .

Methodological Insights

Key Functional Groups and Their Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.